3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a cyclopropyl group at the 3-position and a piperidin-4-yl moiety functionalized with a propane-2-sulfonyl group at the 1-position. The propane-2-sulfonyl group introduces strong electron-withdrawing characteristics, likely enhancing solubility and influencing interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-cyclopropyl-1-(1-propan-2-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10(2)22(20,21)15-7-5-11(6-8-15)16-9-13(18)17(14(16)19)12-3-4-12/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPJHKFSXWBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally distinct from other imidazolidine-2,4-dione derivatives due to its unique substituents on the piperidine ring. Key analogs and their structural variations include:
3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
- Key Feature : Replaces the propane-2-sulfonyl group with a 6-cyclopropylpyrimidin-4-yl moiety.
- However, this substitution increases molecular weight and lipophilicity compared to the sulfonyl-containing analog .
BK67713 (3-cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione)
- Key Feature: Substitutes the sulfonyl group with a phenoxyacetyl chain.
- The acetyl linker may also confer metabolic instability compared to the sulfonyl group .
BK49010 (3-cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione)
- Key Feature : Incorporates a thiazole ring conjugated to a phenyl group via a carbonyl linker.
- The sulfur atom may also participate in covalent interactions or modulate electronic properties .
LEI 101 Hydrochloride
- Key Feature : Contains a fluoropyridinyl-thiomorpholinylmethyl substituent.
- Implications : The fluorine atom enhances metabolic stability and bioavailability, while the thiomorpholinyl group (with a sulfone moiety) balances solubility and target affinity. This structure highlights the pharmacological optimization seen in advanced derivatives .
Molecular and Physicochemical Properties
Below is a comparative analysis of key parameters:
Implications of Structural Variations
- Sulfonyl vs. Pyrimidinyl : The sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to the pyrimidinyl analog, making it more suitable for aqueous environments .
- Aromatic vs. Aliphatic Substituents : Thiazole (BK49010) and phenyl groups enhance hydrophobic interactions but may reduce metabolic stability compared to the sulfonyl group .
- Fluorine Incorporation : LEI 101’s fluorine atom increases resistance to cytochrome P450-mediated degradation, a critical advantage in drug development .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione?
Methodological Answer:
Synthesis optimization requires careful control of:
- Reaction Conditions : Temperature (e.g., 60–80°C for cyclopropane ring formation) and solvent polarity (e.g., DMF or THF for solubility of intermediates) to minimize side reactions .
- Catalysts : Use of bases like triethylamine to facilitate sulfonylation of the piperidine ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Advanced: How can computational methods aid in predicting the reactivity and regioselectivity of nucleophilic additions to the imidazolidine-2,4-dione core?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the dione ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states for sulfonylation) .
- Comparative Analysis : Benchmark computational results against crystallographic data (e.g., bond angles in analogous thiazolidinediones from ) to validate predictions .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR :
- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Dosage Adjustments : Account for metabolic clearance (e.g., hepatic CYP450 activity) by testing higher in vitro concentrations .
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
- Control Experiments : Use knockout models (e.g., enzyme-deficient mice) to isolate target-specific effects vs. off-target interactions .
Advanced: How does the propane-2-sulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl substituents?
Methodological Answer:
- Lipophilicity : The isopropyl group in propane-2-sulfonyl increases logP by ~0.5 units compared to aryl-sulfonyl analogs, enhancing membrane permeability .
- Metabolic Stability : Resistance to oxidative metabolism (vs. fluorobenzenesulfonyl groups) due to steric shielding of the sulfonyl moiety .
- Solubility : Propane-2-sulfonyl reduces aqueous solubility by 20–30% compared to smaller sulfonamides, requiring formulation with co-solvents like PEG-400 .
Basic: What are the critical steps in achieving high purity during the final stages of synthesis?
Methodological Answer:
- Quenching Reactions : Neutralize excess sulfonyl chloride with aqueous NaHCO₃ to prevent side reactions .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Crystallization : Optimize solvent ratios (e.g., 7:3 ethanol/water) to maximize yield and polymorph control .
Advanced: What experimental approaches validate the compound’s target engagement in kinase inhibition assays?
Methodological Answer:
- Biochemical Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays with positive controls (e.g., staurosporine) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates treated with the compound .
- X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., PDB deposition) to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
